molecular formula C9H5ClN2O3 B3058579 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90272-09-6

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3058579
CAS No.: 90272-09-6
M. Wt: 224.6 g/mol
InChI Key: PVBRPYULLYDLKC-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: is a chemical compound belonging to the cinnoline family. This compound is characterized by the presence of a chlorine atom at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position on the cinnoline ring.

Scientific Research Applications

Chemistry: 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have been studied for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, making them potential candidates for antibacterial drugs .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Safety and Hazards

The safety and hazards associated with 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino) acrylate and cyclopropyl amine . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

  • 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a cinnoline ring. This structural difference imparts distinct chemical and biological properties compared to its quinoline counterparts. For instance, the cinnoline ring system may offer different electronic properties and steric effects, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

8-chloro-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBRPYULLYDLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391824
Record name 3-Cinnolinecarboxylic acid, 8-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90272-09-6
Record name 8-Chloro-4-hydroxy-3-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90272-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinecarboxylic acid, 8-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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